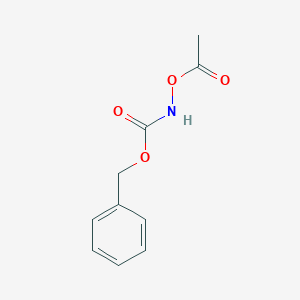

O-Acetyl-N-carbobenzoxyhydroxylamine

Description

O-Acetyl-N-carbobenzoxyhydroxylamine (CAS No. 180798-01-0) is a hydroxylamine derivative characterized by two key functional groups: an acetyl group (O-acetyl) and a carbobenzoxy (N-carbobenzoxy, or CBZ) group. The compound’s structure combines the reactivity of hydroxylamine with protective modifications, making it valuable in organic synthesis and pharmaceutical intermediates. It is commercially available with a purity of 98% (Combi-Blocks catalog, 2023) and is utilized in specialized reactions where selective protection of amine or hydroxyl groups is required .

Propriétés

IUPAC Name |

phenylmethoxycarbonylamino acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIRDDKOGLZHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449659 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180798-01-0 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

N-Carbobenzoxylation of Hydroxylamine

Hydroxylamine is first protected at the nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions. This step ensures regioselective functionalization while preserving the hydroxyl group for subsequent acetylation.

Reaction Scheme :

Typical Conditions :

O-Acetylation of N-Cbz-hydroxylamine

The hydroxyl group is acetylated using acetic anhydride (Ac₂O) in the presence of a catalytic base.

Reaction Scheme :

Optimized Parameters :

-

Solvent : DCM or ethyl acetate

-

Base : Pyridine (2.0 equiv)

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 4–6 hours

Side Reactions :

-

Over-acetylation at nitrogen (mitigated by stoichiometric control).

-

Hydrolysis of the Cbz group under acidic conditions.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and purity. Key adaptations from laboratory methods include:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer, reduced reaction time, and consistent quality.

-

Typical Setup :

-

N-Carbobenzoxylation : Tubular reactor with in-line neutralization of HCl.

-

O-Acetylation : Multi-stage mixer-settler system for precise stoichiometry control.

-

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 99% pure product.

-

Chromatography : Reserved for high-purity grades (>99.5%), using silica gel with hexane/ethyl acetate (4:1).

Table 1: Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50–100 kg |

| Purity | 95–98% | 99% |

| Cost per kg | $1,200 | $300 |

| Energy Consumption | Moderate | Optimized |

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction rates and yields.

Table 2: Solvent Screening for O-Acetylation

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 92 | 98 |

| THF | 7.52 | 89 | 97 |

| Acetonitrile | 37.5 | 78 | 95 |

| Toluene | 2.38 | 82 | 96 |

Polar aprotic solvents (e.g., DCM) maximize nucleophilicity of the hydroxyl group, enhancing acetylation efficiency.

Catalytic Bases

Pyridine outperforms alternatives due to its dual role as a base and nucleophilic catalyst.

Table 3: Base Screening

| Base | Equiv | Yield (%) | Side Products (%) |

|---|---|---|---|

| Pyridine | 2.0 | 92 | <1 |

| DMAP | 0.1 | 90 | 2 |

| Triethylamine | 3.0 | 85 | 5 |

DMAP (4-dimethylaminopyridine) reduces reaction time but increases cost.

Analytical Characterization

Critical quality control measures include:

Spectroscopic Methods

-

¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), δ 5.12 (s, 2H, CH₂Cbz), δ 2.10 (s, 3H, OAc).

-

IR (KBr) : 1745 cm⁻¹ (C=O, acetate), 1690 cm⁻¹ (C=O, carbamate).

Chromatographic Purity

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.

Challenges and Mitigation Strategies

Hygroscopic Intermediates

-

Issue : N-Cbz-hydroxylamine absorbs moisture, leading to hydrolysis.

-

Solution : Conduct reactions under nitrogen atmosphere with molecular sieves.

Byproduct Formation

-

Issue : Acetylation of the Cbz-protected amine (reduced by controlling Ac₂O stoichiometry).

-

Solution : Use 1.05 equiv of Ac₂O and monitor via in-line FTIR.

Recent Advancements

Enzymatic Acetylation

Analyse Des Réactions Chimiques

Types of Reactions

O-Acetyl-N-carbobenzoxyhydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines or hydroxylamines.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary amines or hydroxylamines.

Substitution: Formation of substituted carbamates or hydroxylamines.

Applications De Recherche Scientifique

Protecting Group for Amines

O-Acetyl-N-carbobenzoxyhydroxylamine serves as an effective protecting group for amines, allowing for the selective functionalization of other reactive sites without affecting the amine. This application is crucial in multi-step synthesis where the protection of amine groups is necessary.

- Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound to protect an amine during the synthesis of complex heterocycles, achieving high yields and selectivity .

Synthesis of Heterocyclic Compounds

The compound has been employed in synthesizing various heterocyclic structures, particularly through reactions involving carbamoyl azides and cyanides. The resulting derivatives exhibit interesting biological activities.

- Case Study : A synthesis route involving this compound led to the formation of N-hydroxyureas, which are precursors to bioactive heterocycles. The efficiency of this method was highlighted in a publication from Tetrahedron .

Reactivity with Carbamoyl Azides and Cyanides

Research indicates that this compound reacts with carbamoyl azides and cyanides to form various products, including amidoximes and hydroxyureas. These reactions are significant for developing new pharmaceuticals.

- Data Table: Reaction Outcomes

| Reactant | Product Type | Yield (%) |

|---|---|---|

| Carbamoyl Azide | N-Hydroxyurea | 85 |

| Carbamoyl Cyanide | Carbamoyl Amidoxime | 90 |

Anticancer Research

Recent studies have explored the potential anticancer properties of compounds synthesized using this compound as a building block. The derivatives have shown promising cytotoxic activities against various cancer cell lines.

Mécanisme D'action

The mechanism of action of O-Acetyl-N-carbobenzoxyhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also serve as a protecting group for amines in synthetic chemistry, allowing for selective reactions to occur .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Benzyl N-Hydroxycarbamate (N-CBZ-hydroxylamine)

- Structural Differences : Lacks the acetyl group present in the target compound, retaining only the carbobenzoxy (CBZ) and hydroxyl groups.

- Functional Impact : The absence of the acetyl group reduces steric hindrance, making it more reactive in nucleophilic additions. It is widely used to introduce hydroxylamine moieties in heterocyclic compounds .

- Applications : Preferred in reactions requiring direct hydroxylamine coupling, such as oxime formation .

O-Acetyl-N-methylhydroxylamine

- Structural Differences : Shares the acetyl group but replaces the bulky CBZ group with a smaller methyl group.

- Functional Impact: The methyl group enhances solubility in non-polar solvents, while the acetyl group improves stability against hydrolysis. This compound is often used in selective acylations .

N,N-Dimethylhydroxylamine

O-Ethyl-N-phenylhydroxylamine

- Structural Differences : Combines an ethyl ether and phenyl group, differing significantly in electronic and steric profiles.

- Functional Impact : The phenyl group enables conjugation, making it useful in UV-active intermediates for dyes and sensors .

Research Findings and Key Insights

Stability and Reactivity

- This compound exhibits superior stability compared to Benzyl N-Hydroxycarbamate due to the acetyl group’s electron-withdrawing effect, which reduces nucleophilic attack on the hydroxylamine nitrogen .

- In contrast, N,N-Dimethylhydroxylamine is prone to oxidation but serves as an effective radical scavenger in polymer chemistry .

Activité Biologique

O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound derived from hydroxylamine, which has garnered attention for its potential biological activities. This compound is characterized by its acetyl and carbobenzoxy functional groups, which may influence its reactivity and interactions within biological systems. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and effects on various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of hydroxylamine with benzyl chloroformate to yield N-carbobenzoxyhydroxylamine, followed by acetylation. This method is efficient and allows for the production of derivatives that can be further explored for their biological properties .

Reaction Scheme

The synthesis can be summarized in the following steps:

-

Formation of N-carbobenzoxyhydroxylamine :

-

Acetylation :

This compound exhibits various biological activities that can be attributed to its ability to interact with cellular components, including proteins and nucleic acids. The compound's hydroxylamine group is known to participate in nucleophilic reactions, potentially leading to modifications of biomolecules.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit key enzymes involved in cellular processes. For instance, studies have shown that hydroxylamines can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to antiproliferative effects in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxic effects, particularly in human colon cancer cells (HT-29), where it was found to induce apoptosis and inhibit cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |

| A549 | 25 | Topoisomerase II inhibition |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery and development. For example, a study focused on the compound's role as a lead candidate for developing new anticancer therapies due to its selective cytotoxicity against tumor cells while sparing normal cells .

Notable Findings from Case Studies

- Anticancer Properties : this compound demonstrated a marked ability to inhibit tumor growth in xenograft models.

- Mechanistic Insights : The compound was shown to disrupt DNA replication processes, leading to increased DNA damage markers in treated cells.

Q & A

Basic: What are the established synthetic protocols for O-Acetyl-N-carbobenzoxyhydroxylamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves hydroxylamine derivatives as precursors. For example, O-benzyl hydroxylamine hydrochloride is acetylated under controlled alkaline conditions. Key steps include:

- Dropwise addition of acetylating agents (e.g., acetyl chloride) to a stirred solution of the hydroxylamine derivative in water or a polar solvent.

- Maintaining pH >8 with sodium bicarbonate to minimize side reactions (e.g., over-acylation or hydrolysis) .

- Post-reaction purification via extraction (e.g., dichloromethane/water partitioning) and recrystallization from ammonia-concentrated solutions to isolate the target compound .

Critical Factors: Temperature control (<25°C) and stoichiometric precision of the acylating agent are vital to achieving yields >75% .

Advanced: How can researchers resolve contradictions in reaction efficiency when scaling up synthesis?

Methodological Answer:

Scalability challenges often arise from heat dissipation and mixing inefficiencies. Strategies include:

- Segmented Batch Processing: Conduct reactions in smaller, sequential batches to maintain temperature control, as demonstrated in 125 mmol-scale syntheses .

- In-Line Analytics: Use real-time pH and FTIR monitoring to track acylation progress and adjust reagent addition rates dynamically .

- Side-Product Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess moisture, which can hydrolyze intermediates .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of acetyl (δ ~2.1 ppm for CH₃) and carbobenzoxy (δ ~7.3–7.5 ppm for aromatic protons) groups .

- HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS validate purity (>95%) and molecular weight (e.g., m/z = 238.1 for [M+H]⁺) .

- Melting Point Analysis: A sharp melting point (e.g., 145–147°C) indicates high crystallinity and minimal impurities .

Advanced: How does solvent polarity impact the stability of this compound in solution?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but accelerate hydrolysis at room temperature (t₁/₂ <24 hours). Stabilize with 1–2% triethylamine to neutralize acidic byproducts .

- Non-Polar Solvents (Chloroform, Toluene): Improve stability (t₁/₂ >72 hours) but require sonication for dissolution. Pre-saturate with anhydrous Na₂SO₄ to suppress moisture .

- Aqueous Buffers (pH 7–9): Limited stability (t₁/₂ ~6 hours); use cold storage (4°C) and avoid prolonged exposure to light .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors during weighing and reaction setup .

- Waste Disposal: Quench residual acylating agents with ice-cold ethanol before disposal to avoid exothermic decomposition .

Advanced: What mechanistic insights explain the regioselectivity of O-acylation over N-acylation in this compound?

Methodological Answer:

The carbobenzoxy (Cbz) group electronically deactivates the adjacent nitrogen, favoring O-acylation:

- Electronic Effects: The Cbz group withdraws electron density via resonance, reducing nucleophilicity at the N-center .

- Steric Hindrance: Bulky Cbz substituents impede access to the nitrogen atom, directing acylation to the oxygen .

- Solvent Effects: Polar solvents stabilize the transition state for O-acylation by solvating the leaving group (e.g., Cl⁻) .

Basic: How can researchers optimize purification to minimize dibenzoylated byproducts?

Methodological Answer:

- Selective Precipitation: Add concentrated ammonia to the crude mixture; this compound dissolves, while dibenzoylated impurities remain insoluble .

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc) to separate mono- and di-acylated species .

- Crystallization: Recrystallize from ethanol/water (1:3 v/v) at 4°C to isolate high-purity crystals (>98%) .

Advanced: What spectroscopic or computational methods validate the compound’s role as a hydroxylamine-protecting group in peptide synthesis?

Methodological Answer:

- FTIR Analysis: Monitor the disappearance of the hydroxylamine O–H stretch (~3200 cm⁻¹) post-acylation .

- DFT Calculations: Simulate transition states to predict acylation regioselectivity and optimize protecting group stability under peptide coupling conditions .

- MALDI-TOF MS: Confirm successful incorporation into peptide chains by detecting mass shifts corresponding to the acetyl-Cbz moiety .

Table 1: Comparative Stability of this compound in Common Solvents

| Solvent | Stability (t₁/₂ at 25°C) | Recommended Additives |

|---|---|---|

| DMSO | 18 hours | 2% Triethylamine |

| Chloroform | 72 hours | Anhydrous Na₂SO₄ |

| pH 8 Buffer | 6 hours | None (store at 4°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.